

Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitrophenol

Cat. No.: B1294729

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-5-nitrophenol** (CAS No: 5428-54-6), a key intermediate in various chemical syntheses. This document details the mass spectrometry, infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of the compound, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Methyl-5-nitrophenol**.

Table 1: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
Ionization Mode	Electron Ionization (EI)	
Molecular Ion (M ⁺)	m/z 153	
Major Fragment Ions (m/z)	136, 108, 80, 77	

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3400-3200 (broad)	O-H stretch	Phenolic Hydroxyl
3100-3000	C-H stretch	Aromatic
~2950	C-H stretch	Methyl
1585, 1470	C=C stretch	Aromatic Ring
~1520	N-O asymmetric stretch	Nitro
~1340	N-O symmetric stretch	Nitro
~1280	C-O stretch	Phenolic

Table 3: ¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5 (broad s)	Singlet	1H	-OH
~7.8 (d)	Doublet	1H	H-6
~7.7 (dd)	Doublet of Doublets	1H	H-4
~7.2 (d)	Doublet	1H	H-3
~2.2 (s)	Singlet	3H	-CH ₃

Table 4: ¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Assignment
~156	C-1 (C-OH)
~148	C-5 (C-NO ₂)
~138	C-2 (C-CH ₃)
~127	C-6
~120	C-4
~118	C-3
~16	-CH ₃

Table 5: UV-Vis Spectroscopy Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Ethanol	~275, ~330	Not Reported
Alkaline Solution	~390	Not Reported

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are designed to be adaptable for standard laboratory instrumentation.

Mass Spectrometry

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Sample Preparation: A dilute solution of **2-Methyl-5-nitrophenol** is prepared in a volatile organic solvent such as methanol or dichloromethane. GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

- Carrier Gas: Helium. MS Conditions:
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation: A small amount of solid **2-Methyl-5-nitrophenol** powder is placed directly onto the ATR crystal. Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and the anvil is lowered to ensure good contact.
- The sample spectrum is recorded over a range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation:

- ^1H NMR: Approximately 5-10 mg of **2-Methyl-5-nitrophenol** is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- ^{13}C NMR: Approximately 20-50 mg of **2-Methyl-5-nitrophenol** is dissolved in ~0.6 mL of DMSO-d_6 .
- The solution is transferred to a 5 mm NMR tube. Data Acquisition:
- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.

- For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

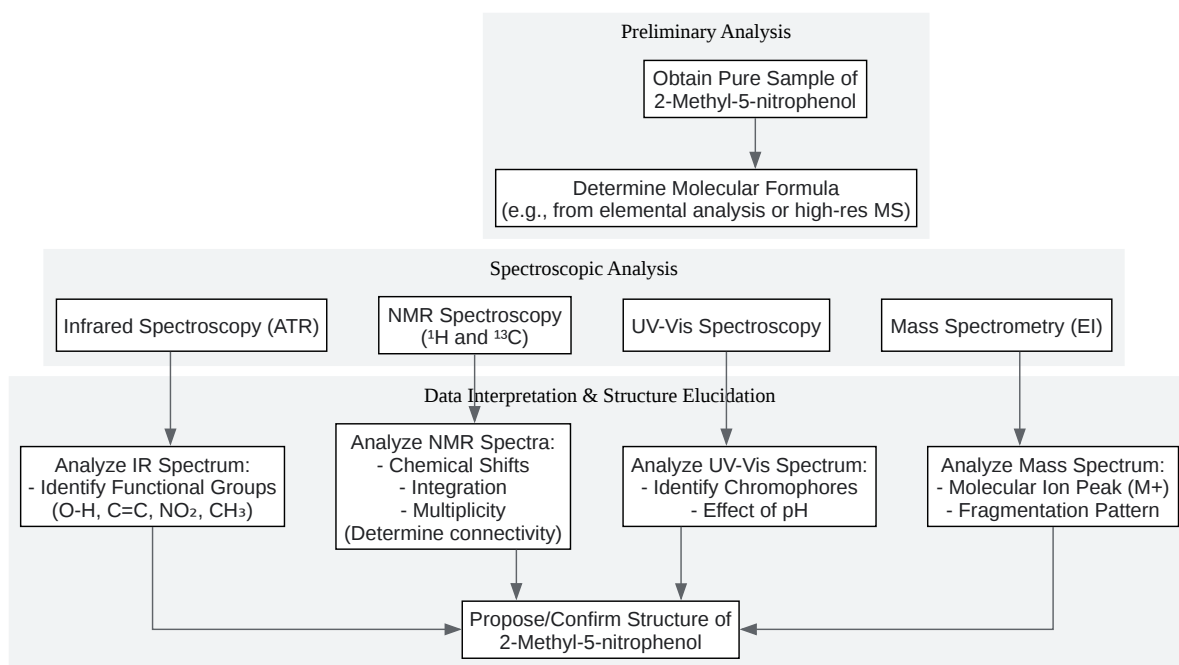
UV-Vis Spectroscopy

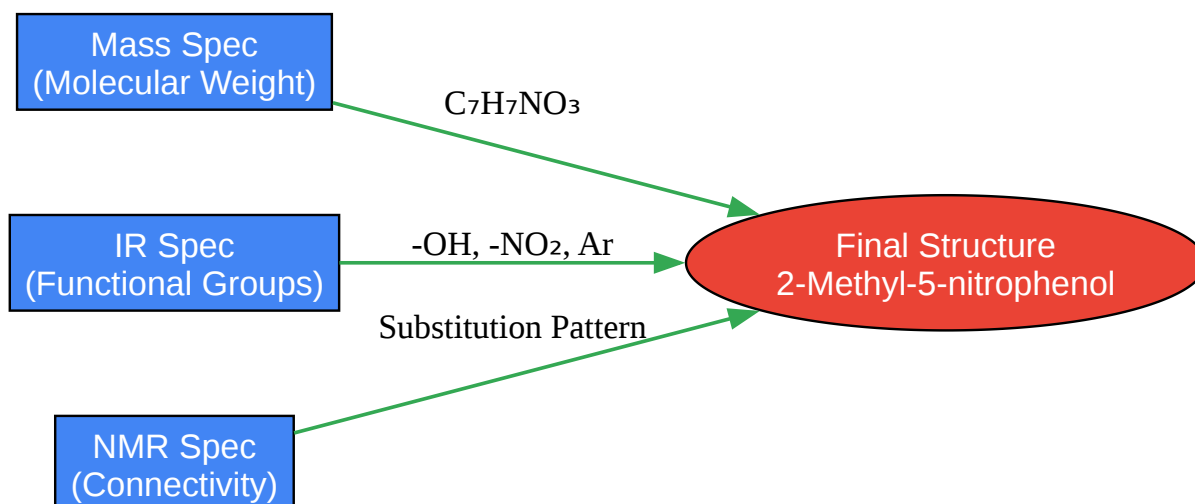
Instrumentation: Dual-beam UV-Vis spectrophotometer. Sample Preparation:

- A stock solution of **2-Methyl-5-nitrophenol** is prepared in ethanol.
- Serial dilutions are made to prepare a series of standard solutions of known concentrations.
- For analysis in alkaline conditions, a few drops of a strong base (e.g., NaOH solution) are added to the sample solution. Data Acquisition:
- The spectrophotometer is blanked using the solvent (ethanol or alkaline solution).
- The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}).
- A calibration curve of absorbance versus concentration can be constructed for quantitative analysis.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of an organic compound like **2-Methyl-5-nitrophenol**.





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References

- 1. 2-Methyl-5-nitrophenol | C₇H₇NO₃ | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]
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